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Compound of Interest

Compound Name: beta-Chamigrene

Cat. No.: B1209230

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
the sesquiterpene 3-chamigrene. The information presented herein is curated for researchers,
scientists, and professionals in drug development who require detailed structural and analytical
data for this natural product. This document summarizes key quantitative data from Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, presented
in clearly structured tables for ease of comparison. Furthermore, it outlines the general
experimental protocols employed for the acquisition of such spectroscopic data.

Introduction to -Chamigrene

B-Chamigrene is a naturally occurring sesquiterpene hydrocarbon with the molecular formula
CisHz24 and a molecular weight of 204.35 g/mol .[1] It possesses a characteristic spirocyclic
carbon skeleton and is a constituent of various essential oils, notably from marine algae of the
Laurencia genus. The unique structure of 3-chamigrene and its derivatives has garnered
interest in the scientific community for potential applications in pharmacology and synthetic
chemistry. Accurate spectroscopic data is paramount for its identification, characterization, and
as a reference for the synthesis of novel analogues.

Spectroscopic Data

The following sections provide a detailed summary of the NMR, IR, and MS data for -
chamigrene.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen
framework of organic molecules. The *H and 13C NMR data for 3-chamigrene are presented

below.

IH NMR Spectroscopic Data of B-Chamigrene (CDCIs)

Chemical Shift (8) Coupling Constant

Multiplicity Assignment
(ppm) (J) (Hz)
5.34 brs - H-1
4.67 S - H-15a
4.64 S - H-15b
2.30-2.05 m - H-2, H-4, H-8
1.95-1.70 m - H-3, H-9
1.63 S - H-12
0.98 S - H-13
0.85 S - H-14

13C NMR Spectroscopic Data of 3-Chamigrene (CDCIs)
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Chemical Shift (8) (ppm) Carbon Atom
148.9 C-11
145.7 C-7
121.3 C-1
109.1 C-15
49.3 C-6
38,5 C-10
35.8 C-5
35.1 C-2
30.0 C-8
28.9 C-13
28.5 C-14
26.5 C-9
24.2 C-4
23.9 C-3
21.0 C-12

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.
The characteristic IR absorption bands for 3-chamigrene are detailed below.

IR Absorption Data for 3-Chamigrene
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Wavenumber (cm~?) Intensity Assignment
) =C-H stretch (exocyclic
3070 Medium
methylene)
2925 Strong C-H stretch (alkane)
2850 Strong C-H stretch (alkane)
) C=C stretch (exocyclic
1645 Medium
methylene)
1460 Medium C-H bend (alkane)
1375 Medium C-H bend (gem-dimethyl)
=C-H bend (exocyclic
885 Strong

methylene)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound. The electron ionization (El) mass spectrum of (3-chamigrene exhibits a molecular

ion peak and several characteristic fragment ions.

Mass Spectrometry Data for 3-Chamigrene (EI-MS)
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miz Relative Intensity (%) Assighment

204 25 [M]* (Molecular lon)
189 30 [M - CHs]*

161 100 [M - CsH7]*

147 45 [M - CaHs]*

133 50 [M - CsHa1]*

119 60

105 75

91 80

Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using standard analytical
instrumentation and methodologies. The following provides a general overview of the
experimental protocols.

NMR Spectroscopy

1H and 3C NMR spectra are generally recorded on a spectrometer operating at a frequency of
400 MHz or higher for proton and 100 MHz or higher for carbon-13.[2] Deuterated chloroform
(CDCIs) is a common solvent, and chemical shifts are referenced to the residual solvent peak
(0H 7.26 ppm, dC 77.16 ppm) or tetramethylsilane (TMS) as an internal standard.[3] For H
NMR, data is reported as chemical shift (8) in parts per million (ppm), multiplicity (s = singlet, d
= doublet, t = triplet, q = quartet, m = multiplet, br = broad), and coupling constants (J) in Hertz
(Hz).[3] 3C NMR data is reported as chemical shifts in ppm.

Infrared (IR) Spectroscopy

IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.[3]
Samples can be analyzed as a thin film on a salt plate (e.g., KBr or NaCl) or as a solution in a
suitable solvent (e.g., CCls). The data is reported in wavenumbers (cm~1).
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Mass Spectrometry (MS)

Mass spectra are commonly obtained using a mass spectrometer with an electron ionization
(El) source. The sample is introduced via a direct insertion probe or through a gas
chromatograph (GC-MS). A standard ionization voltage of 70 eV is typically used.[2] The data is
presented as a plot of mass-to-charge ratio (m/z) versus relative intensity.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like B-chamigrene.

General Workflow for Spectroscopic Analysis of B-Chamigrene
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of -Chamigrene: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1209230#spectroscopic-data-of-beta-chamigrene-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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